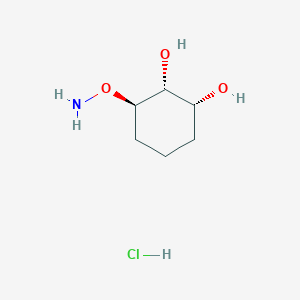![molecular formula C18H19N5O3 B2537231 1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 2034277-19-3](/img/structure/B2537231.png)
1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyrrolidine ring, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves a multi-step process. The key steps include the formation of the oxadiazole ring, the construction of the pyrrolidine ring, and the assembly of the naphthyridine core. Common reagents used in these reactions include ethylamine, methylamine, and various carbonyl compounds. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different chemical properties.
Scientific Research Applications
1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one: This compound is unique due to its specific combination of functional groups and structural features.
Other Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents may exhibit different chemical and biological properties.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring may have similar reactivity but different overall properties due to variations in other parts of the molecule.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, pyrrolidine ring, and naphthyridine core in a single molecule provides a versatile platform for further chemical modifications and the development of new derivatives with tailored properties.
Properties
IUPAC Name |
1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-3-22-9-14(15(24)13-5-4-11(2)20-17(13)22)18(25)23-7-6-12(8-23)16-19-10-26-21-16/h4-5,9-10,12H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKFIEBFBGAWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(C3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)
![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)
![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2537156.png)
![N-(2-methoxyethyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2537157.png)

methanone](/img/structure/B2537159.png)
![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)


![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


